sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate
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Overview
Description
Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields It is known for its unique structure, which includes two octadec-9-enoyloxy groups attached to a propyl hydrogen phosphate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate typically involves the esterification of (9Z)-octadec-9-enoic acid with a suitable diol, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyloxy groups to single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and phosphorylation reactions.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of specialized surfactants and emulsifiers.
Mechanism of Action
The mechanism by which sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R)-2-hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl hydrogen phosphate
- Sodium (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(palmitoyloxy)propyl hydrogen phosphate
Uniqueness
Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of two octadec-9-enoyloxy groups. This structure imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and drug delivery systems.
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b19-17-,20-18-;/t37-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKKLZHXFHPJSF-ZBFGHDQJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72NaO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1039686 |
Source
|
Record name | Dioleoyl phosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1039686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116004-31-0 |
Source
|
Record name | Dioleoyl phosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1039686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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